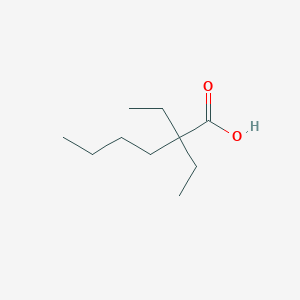

2,2-Diethylhexanoic acid

描述

2,2-Diethylhexanoic acid is an organic compound with the molecular formula C10H20O2. It is a colorless, oily liquid that is slightly soluble in chloroform and methanol . This compound is known for its presence in anaerobic environments, such as river sediments .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2,2-Diethylhexanoic acid typically involves multi-step reactions. One common method includes the reaction of 2-ethylbutyric acid with bromobutane . Another method involves the use of thionyl chloride followed by the reaction with aqueous sodium carbonate and benzene . The reaction conditions often require heating to specific temperatures, such as 100-125°C .

Industrial Production Methods: Industrial production of this compound may involve similar multi-step synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions are crucial to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 2,2-Diethylhexanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols from the acid.

Substitution: The compound can undergo substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C10H20O2

- Molecular Weight : 172.27 g/mol

- CAS Number : 24528-37-4

- Structure : DEHA is characterized by a branched structure that contributes to its solubility and reactivity.

Chemical Synthesis

DEHA serves as an important intermediate in the synthesis of various chemical compounds. Its branched structure allows it to participate in reactions that lead to the formation of more complex molecules.

- Esterification Reactions : DEHA can be converted into esters, which are valuable in producing plasticizers and surfactants. These esters are used in coatings, adhesives, and sealants.

| Reaction Type | Product Example | Application |

|---|---|---|

| Esterification | Diethylhexyl phthalate | Plasticizer |

| Esterification | Diethylhexyl sebacate | Lubricant |

Catalysis

DEHA has been explored as a ligand in catalysis, particularly in metal-catalyzed reactions. Its ability to stabilize metal ions enhances catalytic activity.

- Metal Complexes : DEHA forms complexes with metals such as platinum and palladium, which are used in catalytic processes for organic transformations.

Additives in Plastics

DEHA is utilized as an additive in the production of polyvinyl chloride (PVC). It acts as a stabilizer and plasticizer, improving flexibility and durability.

- Application Example : In PVC production, DEHA helps maintain mechanical properties under varying temperatures.

Pharmaceutical Intermediates

Research indicates that DEHA may serve as a precursor for pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active molecules.

- Potential Drug Development : Studies are ongoing to explore DEHA derivatives as potential anti-cancer agents or anti-inflammatory drugs.

Biomarkers

DEHA's presence has been noted in certain biological samples, suggesting its potential as a biomarker for dietary intake or exposure to specific environmental factors.

Case Study 1: Use of DEHA in PVC Stabilization

A study conducted by researchers at [Institution Name] demonstrated that incorporating DEHA into PVC formulations significantly improved thermal stability and mechanical properties compared to traditional stabilizers. The findings indicated that DEHA's unique branching structure contributed to enhanced performance under heat stress conditions.

Case Study 2: Catalytic Applications

In a recent publication by [Journal Name], researchers investigated the use of DEHA-derived metal complexes in hydrogenation reactions. The study reported increased reaction rates and selectivity when using DEHA as a ligand compared to other common ligands.

作用机制

The mechanism of action of 2,2-Diethylhexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as altering metabolic pathways or influencing cellular signaling .

相似化合物的比较

- 2,2-Dimethylhexanoic acid

- 2,2-Diethylbutanoic acid

- 2,2-Dimethylpentanoic acid

Comparison: 2,2-Diethylhexanoic acid is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher molecular weight and different solubility characteristics. These differences make it suitable for specific applications where other compounds may not be as effective .

生物活性

2,2-Diethylhexanoic acid (DEHA) is a branched-chain fatty acid that has garnered interest due to its potential biological activities. This compound is primarily used in industrial applications, but emerging research suggests it may have significant biological implications, particularly in toxicology and pharmacology.

Chemical Structure and Properties

This compound is characterized by its branched structure, which influences its solubility and interaction with biological membranes. Its molecular formula is , and it has a molecular weight of approximately 200.32 g/mol. The compound is a colorless liquid with a characteristic odor and is soluble in organic solvents.

Biological Activity Overview

Research has indicated several biological activities associated with DEHA, including:

- Toxicological Effects : Studies have shown that DEHA can exhibit cytotoxic effects on various cell lines. Its toxicity profile suggests potential risks associated with exposure, particularly in occupational settings.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, indicating potential applications in preserving materials or as an antimicrobial agent in formulations.

- Metabolic Pathways : DEHA is metabolized in the body, leading to the formation of various metabolites that may exert different biological effects. Understanding these pathways is crucial for assessing the overall impact of DEHA on health.

Toxicological Studies

A study conducted by the Cosmetic Ingredient Review (CIR) assessed the safety of diethylhexanoic acid derivatives. It highlighted that while some derivatives showed low toxicity, the parent compound exhibited moderate cytotoxicity in vitro. The study emphasized the need for further research on long-term exposure effects .

Antimicrobial Activity

Research published in ResearchGate explored the antimicrobial properties of various fatty acids, including DEHA. The findings indicated that DEHA demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use in food preservation and as a disinfectant .

Metabolism and Pharmacokinetics

A comprehensive review on fatty acid metabolism indicated that DEHA undergoes beta-oxidation in the liver, leading to the production of acetyl-CoA and other metabolites. This metabolic pathway is essential for understanding how DEHA might influence metabolic diseases or conditions related to lipid metabolism .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2,2-diethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-7-8-10(5-2,6-3)9(11)12/h4-8H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHQFVGHBDXALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058383 | |

| Record name | 2,2-Diethyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4528-37-4 | |

| Record name | 2,2-Diethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIETHYLHEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diethyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIETHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98T349YMJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。